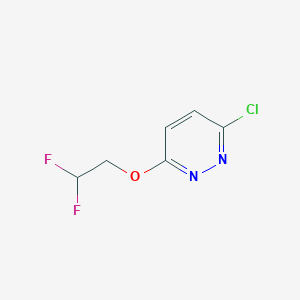
1,4-Oxazepan-7-ylmethanol
Descripción general
Descripción
1,4-Oxazepan-7-ylmethanol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 131.17+ (36.46) and a molecular formula of C6H13NO2·HCl .
Molecular Structure Analysis
The molecular structure of this compound includes a seven-membered ring with one nitrogen and one oxygen atom . The canonical SMILES representation is C1CNCCOC1CO.Cl .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 131.17 g/mol . It has a covalently-bonded unit count of 2, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 3 . The compound is canonicalized .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,4-Oxazepan-7-ylmethanol has been explored in various synthetic and chemical contexts. Researchers François-Endelmond et al. (2010) developed a method for constructing 1,4-oxazepines using a phosphine-mediated tandem reaction, highlighting its potential in synthesizing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010). Similarly, Palchykov and Gaponov (2020) reviewed catalytic methods for synthesizing 1,3-amino alcohols, leading to diverse families of N,O,S-heterocycles, including 1,4-oxazepanes (Palchykov & Gaponov, 2020).
Biological Applications and Materials Science
In the realm of materials science and biology, this compound has been a subject of interest. Kim, Lee, and Kim (2002) discussed the role of seven-membered heterocycles like 1,4-oxazepines in psychoactive pharmaceuticals, highlighting their importance in drug design (Kim, Lee, & Kim, 2002). Nieto et al. (2015) prepared enantiopure 1,4-oxazepane derivatives, noting their high yield and diastereoselection, important for the creation of chiral compounds (Nieto et al., 2015). Furthermore, Wang and Hadjichristidis (2020) discussed the synthesis of poly(ester amide)s from 1,4-oxazepan-7-one monomers, demonstrating their potential as biodegradable alternatives in polymer chemistry (Wang & Hadjichristidis, 2020).
Heterocyclic Compounds and Chemical Reactions
The role of this compound in the formation of heterocyclic compounds has been a topic of study. Vandavasi et al. (2012) developed a base-promoted method to synthesize 1,4-oxazine and 1,4-oxazepine derivatives, emphasizing the importance of stereochemistry and regioselectivity in these reactions (Vandavasi et al., 2012). Vessally et al. (2016) reviewed developments in synthesizing 1,4-oxazepane from N-propargylamines, providing insights into the mechanistic aspects of these transformations (Vessally et al., 2016).
Safety and Hazards
1,4-Oxazepan-7-ylmethanol can cause skin irritation . The GHS hazard statement is H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation] . The precautionary statement includes P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1,4-oxazepan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6-1-2-7-3-4-9-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCFUJCNHFVZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627860-89-3 | |
| Record name | 1,4-oxazepan-7-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)
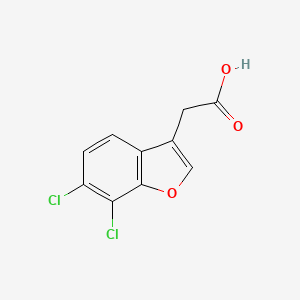
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)

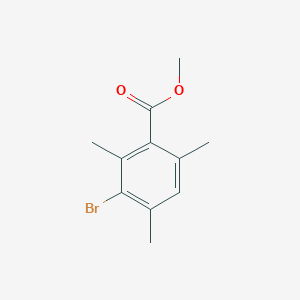
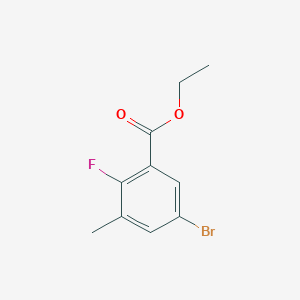
![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)



![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)
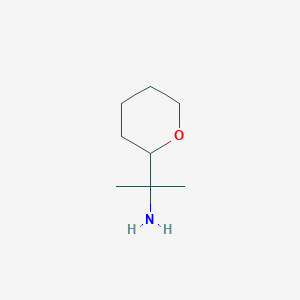
![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)
